1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid

Catalog No.
S3053935
CAS No.
630049-57-9
M.F
C13H14F3NO4S
M. Wt
337.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-...

CAS Number

630049-57-9

Product Name

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid

IUPAC Name

1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid

Molecular Formula

C13H14F3NO4S

Molecular Weight

337.31

InChI

InChI=1S/C13H14F3NO4S/c14-13(15,16)10-2-1-3-11(8-10)22(20,21)17-6-4-9(5-7-17)12(18)19/h1-3,8-9H,4-7H2,(H,18,19)

InChI Key

CZKISWJELFZXCR-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F

Solubility

not available

Asymmetric Preparation of ®-1-[3-(Trifluoromethyl)phenyl]ethanol

Synthesis and Application of Trifluoromethylpyridines

Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

Pyrrolidine in Drug Discovery

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid is a complex chemical compound characterized by its unique structure that includes a trifluoromethyl group, a sulfonyl group, and a piperidine ring with a carboxylic acid functional group. Its molecular formula is C13H14F3NO4SC_{13}H_{14}F_{3}NO_{4}S and it has a molecular weight of approximately 337.31 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it suitable for various biological applications .

The synthesis of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid involves several key reactions:

  • Formation of the Trifluoromethylphenyl Sulfonyl Intermediate: This step typically involves reacting 3-(trifluoromethyl)benzenesulfonyl chloride with a nucleophile to introduce the sulfonyl group.
  • Piperidine Ring Formation: The resulting intermediate is then reacted with piperidine under controlled conditions to form the piperidine ring.

These reactions are crucial for establishing the compound's unique structure and properties.

The biological activity of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. This compound has been identified as a chiral building block in drug synthesis, particularly for compounds with neuroprotective properties.

The synthesis methods for 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid can vary but generally follow these steps:

  • Starting Materials: The synthesis often begins with commercially available precursors, including 3-(trifluoromethyl)benzenesulfonyl chloride.
  • Reaction Conditions: Controlled temperature and pressure conditions are maintained to optimize yield and purity.
  • Purification: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the final product .

1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid has several applications across different fields:

  • Pharmaceutical Industry: It serves as an important intermediate in the synthesis of various drugs, particularly those targeting neurological disorders.
  • Agrochemical Industry: The compound and its derivatives are explored for use in crop protection against pests due to their biological activity.
  • Research

Studies on the interactions of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid reveal important insights into its mechanism of action. The compound's structural features allow it to effectively bind to specific biological targets, modulating their activity. This binding capability is enhanced by the presence of functional groups that facilitate interactions through hydrogen bonding and electrostatic forces.

Several compounds share structural similarities with 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid:

Compound NameStructural Features
4-(Trifluoromethyl)benzenesulfonyl chlorideContains a trifluoromethyl group and sulfonyl chloride
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acidSimilar piperidine ring structure with a chlorine substituent
1-{[4-(aminomethyl)phenyl]sulfonyl}piperidine-4-carboxylic acidContains an amino group instead of trifluoromethyl

Uniqueness

The uniqueness of 1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine-4-carboxylic acid lies in its specific combination of functional groups that confer distinct chemical and biological properties. This makes it particularly valuable for research and industrial applications, allowing for further functionalization that enhances its versatility compared to similar compounds .

XLogP3

2

Dates

Modify: 2023-08-18

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